

Spectroscopic Profile of (-)-Haplomyrfolin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Haplomyrfolin

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Introduction

(-)-Haplomyrfolin is a natural product whose spectroscopic data is not readily available in public scientific databases. This guide, therefore, utilizes data from a representative compound of the same genus, *Haplophyllum*, to illustrate the principles of spectroscopic analysis for the elucidation of complex molecular structures. The data presented herein is for Haplotubinone, a novel alkaloid isolated from *Haplophyllum tuberculatum*. This technical document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing a comprehensive overview of the spectroscopic data and the methodologies used for its acquisition.

Data Presentation

The spectroscopic data for Haplotubinone is summarized in the following tables for clear and concise reference.

Table 1: ^1H NMR Spectroscopic Data for Haplotubinone (CDCl₃, 500 MHz)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	7.98	d	8.0
H-5'	7.72	ddd	8.5, 7.0, 1.5
H-6'	7.42	t	7.5
H-7'	7.61	d	8.5
H-8'	8.13	dd	8.0, 1.5
OMe-4'	4.08	s	-
H-2	6.18	s	-
H-5	7.35	d	8.5
H-6	6.95	t	7.5
H-7	7.15	t	7.5
H-8	7.85	d	8.0
N-CH ₂	4.88	t	7.0
Ph-CH ₂	3.15	t	7.0

Table 2: ^{13}C NMR Spectroscopic Data for Haplotubinone (CDCl₃, 125 MHz)

Position	Chemical Shift (δ , ppm)
C-2'	162.5
C-3'	105.4
C-4'	164.3
C-4a'	118.9
C-5'	134.2
C-6'	123.8
C-7'	126.9
C-8'	129.5
C-8a'	140.1
OMe-4'	55.6
C-2	144.1
C-3	115.8
C-4	176.2
C-4a	119.8
C-5	128.1
C-6	122.5
C-7	130.4
C-8	115.2
C-8a	139.7
N-CH ₂	41.2
Ph-CH ₂	35.8

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for Haplotubinone

Spectroscopic Technique	Key Absorptions / Signals
IR (KBr, cm^{-1})	3440, 1645, 1610, 1580, 1520, 1450, 1270, 1160, 840, 750
High-Resolution ESI-MS	m/z 426.1682 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{27}\text{H}_{24}\text{NO}_4$, 426.1699)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure elucidation of Haplotubinone.

General Experimental Procedures

Melting points were determined on a hot-stage apparatus and are uncorrected. Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier-transform infrared spectrometer using KBr pellets. ^1H and ^{13}C NMR spectra were obtained on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak (CDCl_3 : δH 7.26, δC 77.0). High-resolution mass spectra were acquired on an ESI-TOF mass spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of *Haplophyllum tuberculatum* (2.5 kg) were extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations, including column chromatography over silica gel with a gradient elution of hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography to afford pure Haplotubinone.

Spectroscopic Analysis

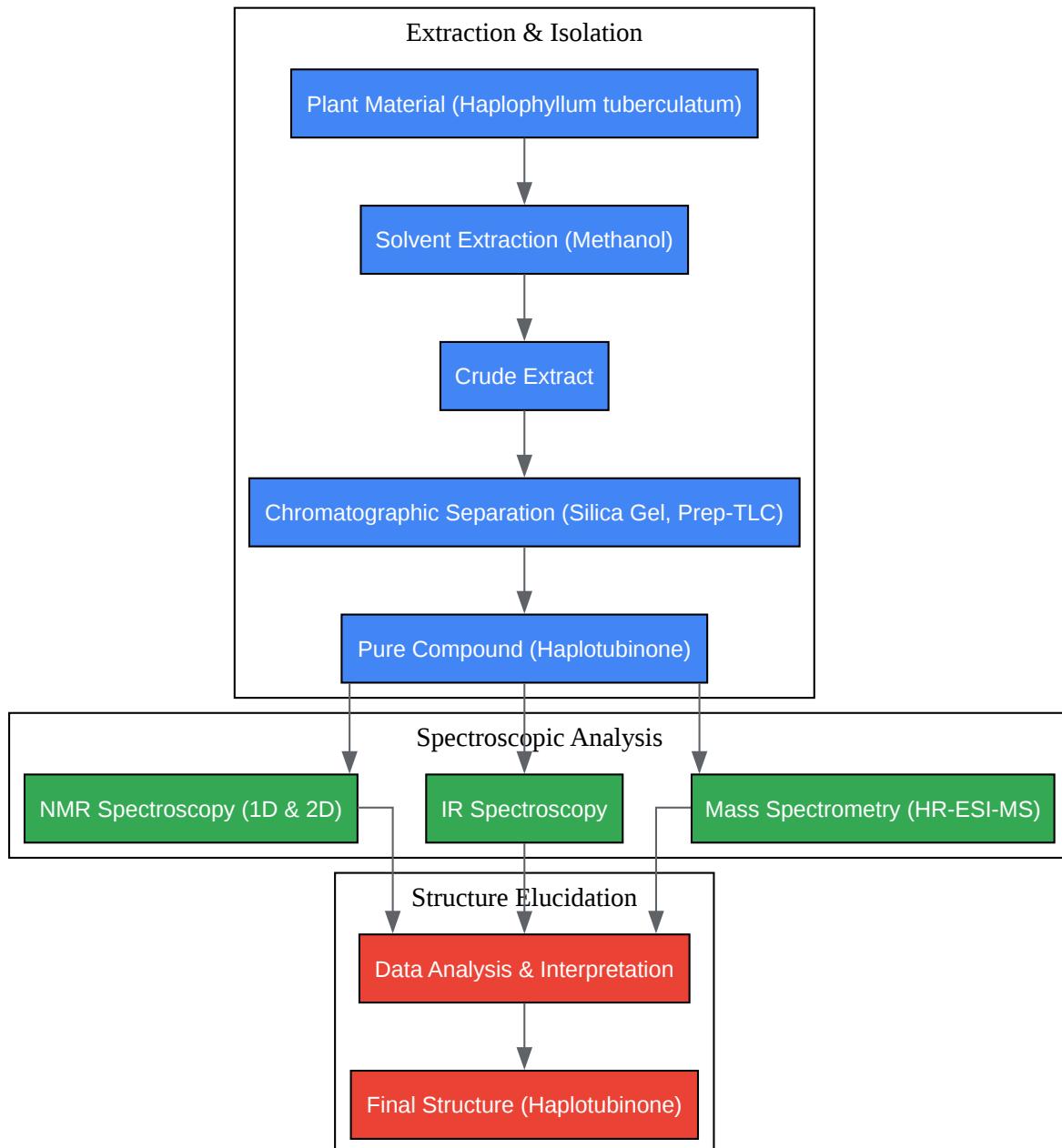
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired in CDCl_3 . 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the connectivity of protons and carbons

and to aid in the complete assignment of the structure.

- Infrared Spectroscopy: The IR spectrum was obtained by preparing a KBr pellet of the purified compound.
- Mass Spectrometry: High-resolution mass spectral data was obtained using electrospray ionization (ESI) in positive ion mode on a time-of-flight (TOF) mass analyzer.

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Haplotubinone.

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